
BENZYL CINNAMATE
Descripción general
Descripción
BENZYL CINNAMATE: C16H14O2 . It is an ester derived from cinnamic acid and benzyl alcohol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It also finds applications in various scientific research fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing BENZYL CINNAMATE involves the esterification of cinnamic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Transesterification: Another method involves the transesterification of methyl cinnamate with benzyl alcohol.
Industrial Production Methods: In industrial settings, the esterification method is preferred due to its simplicity and cost-effectiveness. Large-scale production involves continuous flow reactors where cinnamic acid and benzyl alcohol are mixed with the acid catalyst and heated to the desired temperature. The product is then purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: BENZYL CINNAMATE can undergo oxidation reactions to form benzaldehyde and benzoic acid.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Cinnamyl alcohol.
Substitution: Cinnamamide.
Aplicaciones Científicas De Investigación
Chemistry: BENZYL CINNAMATE is used as a starting material in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis. It serves as a model substrate for esterases and lipases .
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential anti-inflammatory and antimicrobial properties .
Industry: In the fragrance industry, this compound is used as a fixative and fragrance ingredient due to its pleasant aroma. It is also used in the production of perfumes and scented products .
Mecanismo De Acción
The mechanism of action of BENZYL CINNAMATE primarily involves its interaction with enzymes and receptors in biological systems. As an ester, it can be hydrolyzed by esterases to release cinnamic acid and benzyl alcohol. These metabolites can then participate in various biochemical pathways .
Molecular Targets and Pathways:
Esterases: Hydrolyze the ester bond to release cinnamic acid and benzyl alcohol.
Oxidative Pathways: Cinnamic acid can be further oxidized to benzoic acid, which is involved in various metabolic processes.
Comparación Con Compuestos Similares
Methyl cinnamate: An ester of cinnamic acid and methanol, used in flavorings and fragrances.
Ethyl cinnamate: An ester of cinnamic acid and ethanol, also used in the fragrance industry.
Amyl cinnamate: An ester of cinnamic acid and amyl alcohol, used in perfumes.
Uniqueness: BENZYL CINNAMATE is unique due to its benzyl group, which imparts a distinct aroma and enhances its stability compared to other cinnamate esters. Its reactivity and versatility in chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
benzyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHOLYJTSCBCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041663 | |
| Record name | Benzyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-41-3 | |
| Record name | Benzyl cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Nitro-2-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7854249.png)
![2-[(2-Hydroxyethyl)amino]propan-1-ol](/img/structure/B7854261.png)

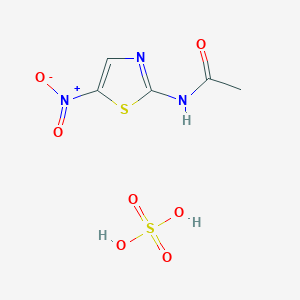
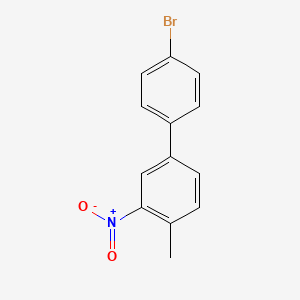
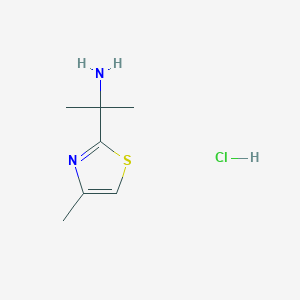
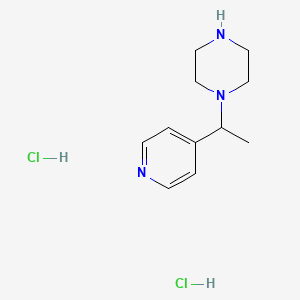
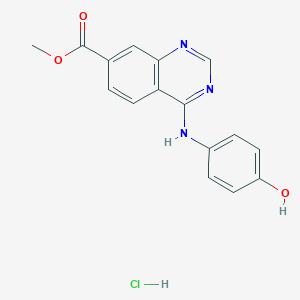


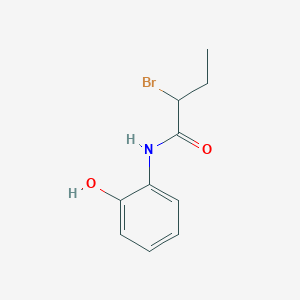
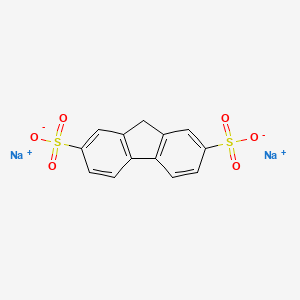
![(2Z)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B7854334.png)
![(4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B7854337.png)
